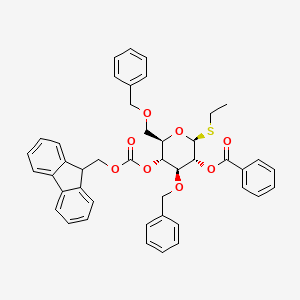
(2S,3R,4S,5R,6R)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-4-(benzyloxy)-6-((benzyloxy)methyl)-2-(ethylthio)tetrahydro-2H-pyran-3-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S,3R,4S,5R,6R)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-4-(benzyloxy)-6-((benzyloxy)methyl)-2-(ethylthio)tetrahydro-2H-pyran-3-yl benzoate is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including benzyloxy, ethylthio, and benzoate, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R,6R)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-4-(benzyloxy)-6-((benzyloxy)methyl)-2-(ethylthio)tetrahydro-2H-pyran-3-yl benzoate involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the tetrahydro-2H-pyran ring, followed by the introduction of the benzyloxy and ethylthio groups. The final steps involve the attachment of the benzoate group and the fluorenylmethoxycarbonyl (Fmoc) protecting group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, would be essential to ensure the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R,4S,5R,6R)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-4-(benzyloxy)-6-((benzyloxy)methyl)-2-(ethylthio)tetrahydro-2H-pyran-3-yl benzoate: can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The benzoate group can be reduced to a benzyl alcohol.
Substitution: The benzyloxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group would yield a sulfoxide or sulfone, while reduction of the benzoate group would produce benzyl alcohol.
Aplicaciones Científicas De Investigación
(2S,3R,4S,5R,6R)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-4-(benzyloxy)-6-((benzyloxy)methyl)-2-(ethylthio)tetrahydro-2H-pyran-3-yl benzoate: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S,3R,4S,5R,6R)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-4-(benzyloxy)-6-((benzyloxy)methyl)-2-(ethylthio)tetrahydro-2H-pyran-3-yl benzoate involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the benzyloxy groups may interact with hydrophobic pockets in proteins, while the ethylthio group could form covalent bonds with cysteine residues.
Comparación Con Compuestos Similares
(2S,3R,4S,5R,6R)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-4-(benzyloxy)-6-((benzyloxy)methyl)-2-(ethylthio)tetrahydro-2H-pyran-3-yl benzoate: can be compared with other similar compounds, such as:
(2S,3R,4S,5R,6R)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-4-(benzyloxy)-6-((benzyloxy)methyl)-2-(methylthio)tetrahydro-2H-pyran-3-yl benzoate: Similar structure but with a methylthio group instead of an ethylthio group.
(2S,3R,4S,5R,6R)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-4-(benzyloxy)-6-((benzyloxy)methyl)-2-(ethylthio)tetrahydro-2H-pyran-3-yl acetate: Similar structure but with an acetate group instead of a benzoate group.
These comparisons highlight the unique features of This compound , such as its specific functional groups and their potential interactions with biological targets.
Propiedades
Fórmula molecular |
C44H42O8S |
|---|---|
Peso molecular |
730.9 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5R,6R)-2-ethylsulfanyl-5-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl] benzoate |
InChI |
InChI=1S/C44H42O8S/c1-2-53-43-41(51-42(45)32-20-10-5-11-21-32)40(48-27-31-18-8-4-9-19-31)39(38(50-43)29-47-26-30-16-6-3-7-17-30)52-44(46)49-28-37-35-24-14-12-22-33(35)34-23-13-15-25-36(34)37/h3-25,37-41,43H,2,26-29H2,1H3/t38-,39-,40+,41-,43+/m1/s1 |
Clave InChI |
XIBAURCVNLJBSH-ABYWANGZSA-N |
SMILES isomérico |
CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OCC6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
SMILES canónico |
CCSC1C(C(C(C(O1)COCC2=CC=CC=C2)OC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OCC6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


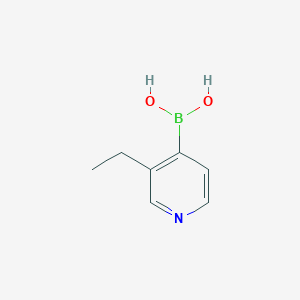


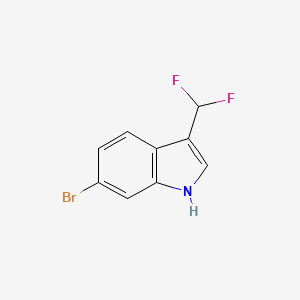
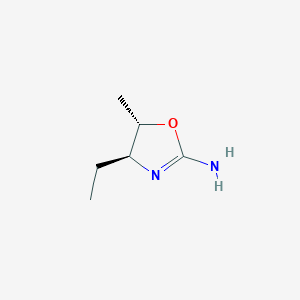
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12868438.png)
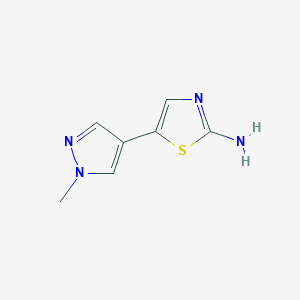
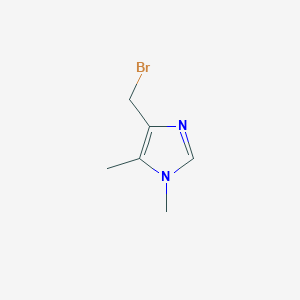
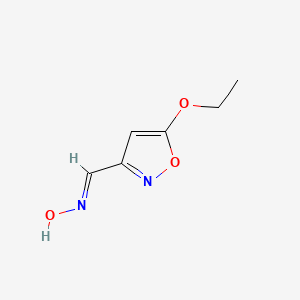
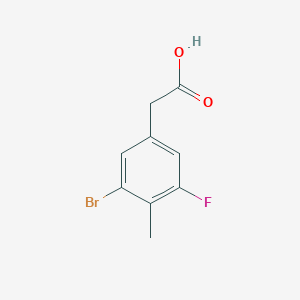


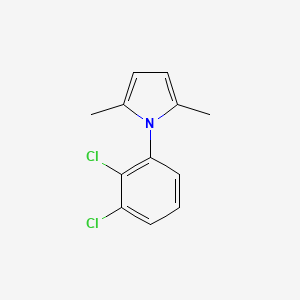
![4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide](/img/structure/B12868506.png)
